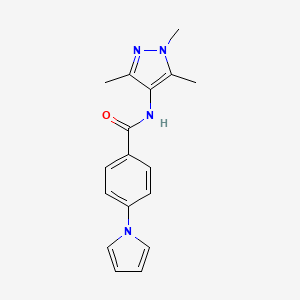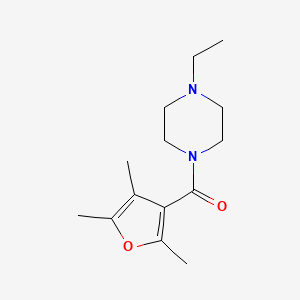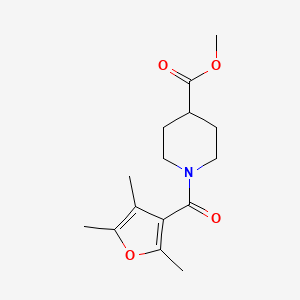
4-pyrrol-1-yl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-pyrrol-1-yl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 4-pyrrol-1-yl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which plays a critical role in cell growth and survival. The compound also activates the p53 tumor suppressor pathway, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and block the cell cycle progression. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the significant advantages of 4-pyrrol-1-yl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide is its potential application in cancer research. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. However, the compound has some limitations for lab experiments, such as its low solubility in water and its potential toxicity.
Future Directions
There are several potential future directions for research on 4-pyrrol-1-yl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide. One of the most significant areas of research is the development of new analogs of the compound with improved solubility and reduced toxicity. Additionally, further studies are needed to investigate the potential applications of this compound in other fields of scientific research, such as neurodegenerative diseases and inflammatory disorders. Finally, more research is needed to understand the mechanism of action of the compound fully and its potential interactions with other drugs.
Conclusion
In conclusion, this compound is a chemical compound with significant potential applications in various fields of scientific research. The compound has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Further research is needed to investigate the potential applications of this compound in other fields of scientific research and to develop new analogs with improved properties.
Synthesis Methods
The synthesis of 4-pyrrol-1-yl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide involves the reaction of 4-aminobenzamide with 1,3,5-trimethylpyrazole-4-carboxylic acid and pyrrole in the presence of a coupling agent. The resulting product is a white solid that is soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide.
Scientific Research Applications
4-pyrrol-1-yl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and blocking the cell cycle progression.
Properties
IUPAC Name |
4-pyrrol-1-yl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-12-16(13(2)20(3)19-12)18-17(22)14-6-8-15(9-7-14)21-10-4-5-11-21/h4-11H,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZKSHOLLPHHNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(2-Chlorophenyl)propanoylamino]terephthalic acid](/img/structure/B7504002.png)


![[1-(4-Methyl-3-morpholin-4-ylsulfonylanilino)-1-oxopropan-2-yl] 2-[(4-ethoxybenzoyl)amino]acetate](/img/structure/B7504022.png)


![N-[3-[[(1R)-2,3-dihydro-1H-inden-1-yl]amino]-3-oxopropyl]thiophene-2-carboxamide](/img/structure/B7504041.png)


![5-methyl-N-propan-2-ylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7504057.png)
![3'-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]spiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7504065.png)

![[2-[(1,1-Dioxothiolan-3-yl)-methylamino]-2-oxoethyl] 2-ethoxybenzoate](/img/structure/B7504089.png)
![[2-[Cyclohexyl-(1,1-dioxothiolan-3-yl)amino]-2-oxoethyl] 3-fluorobenzoate](/img/structure/B7504097.png)
